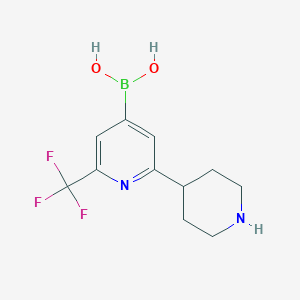![molecular formula C12H18NO4- B14078652 (2S)-1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate CAS No. 83548-48-5](/img/structure/B14078652.png)
(2S)-1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . This compound is characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing one nitrogen atom. The compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
The synthesis of 1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- can be achieved through several synthetic routes. One common method involves the oxidation of a pyrrole ring to form pyrrole-2,5-dicarboxylic acid, followed by esterification with 1,1-dimethylethyl and 2-ethyl groups . The reaction conditions typically include the use of oxidizing agents and acidic or basic catalysts to facilitate the formation of the desired ester.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions for these reactions include the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrrole derivatives .
Scientific Research Applications
1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- can be compared with other similar compounds, such as:
1H-Pyrrole-1,3-dicarboxylic acid, 4-amino-2,5-dihydro-, 1-(1,1-dimethylethyl)3-ethyl ester: This compound has a similar pyrrole ring structure but with different functional groups, leading to distinct chemical and biological properties.
1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives: These compounds have phenyl substitutions on the pyrrole ring, which can influence their reactivity and applications.
The uniqueness of 1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- lies in its specific ester groups and the resulting chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
83548-48-5 |
|---|---|
Molecular Formula |
C12H18NO4- |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
(2S)-1-(3,3-dimethylbutoxycarbonyl)-2,5-dihydropyrrole-2-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)6-8-17-11(16)13-7-4-5-9(13)10(14)15/h4-5,9H,6-8H2,1-3H3,(H,14,15)/p-1/t9-/m0/s1 |
InChI Key |
HCGOUYLOKIXWOV-VIFPVBQESA-M |
Isomeric SMILES |
CC(C)(C)CCOC(=O)N1CC=C[C@H]1C(=O)[O-] |
Canonical SMILES |
CC(C)(C)CCOC(=O)N1CC=CC1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate](/img/structure/B14078570.png)
![2-(Furan-2-ylmethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078579.png)


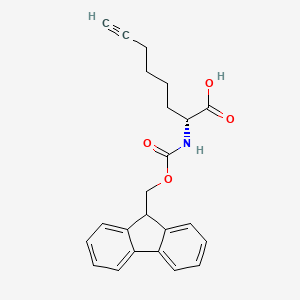
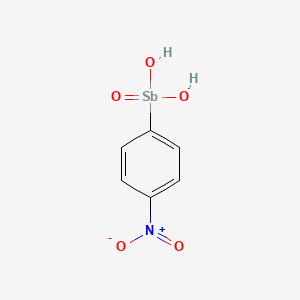
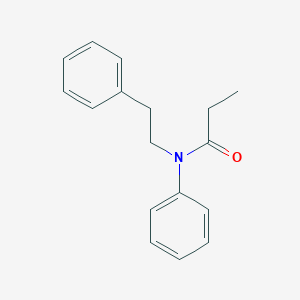

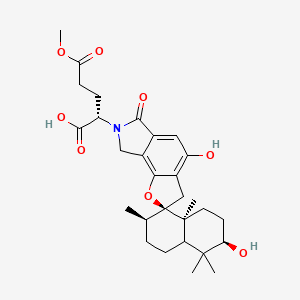
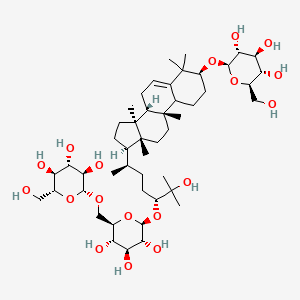
![Bicyclo[3.2.0]heptane](/img/structure/B14078613.png)
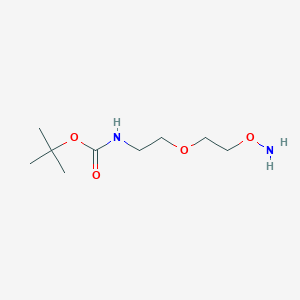
![4-(4-fluorobenzoyl)-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole hydrochloride](/img/structure/B14078644.png)
